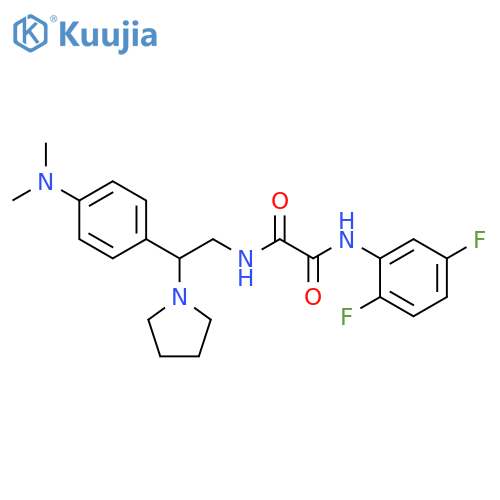Cas no 899957-01-8 (N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)

899957-01-8 structure
商品名:N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide
CAS番号:899957-01-8
MF:C22H26F2N4O2
メガワット:416.464251995087
CID:5500071
N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
- Ethanediamide, N1-(2,5-difluorophenyl)-N2-[2-[4-(dimethylamino)phenyl]-2-(1-pyrrolidinyl)ethyl]-
- N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide
-
- インチ: 1S/C22H26F2N4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-19-13-16(23)7-10-18(19)24/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30)
- InChIKey: GMPOEHYYXVFDAT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(F)=CC=C1F)(=O)C(NCC(C1=CC=C(N(C)C)C=C1)N1CCCC1)=O
N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2762-0169-20μmol |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-2μmol |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-1mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-2mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-5mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-20mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-10mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-25mg |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-5μmol |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0169-10μmol |
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899957-01-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
899957-01-8 (N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
